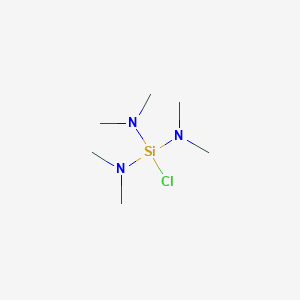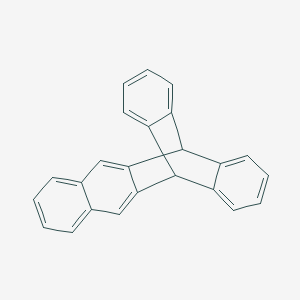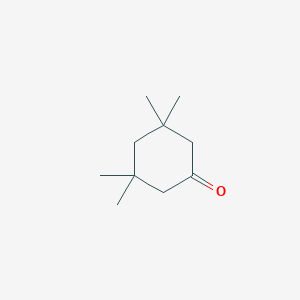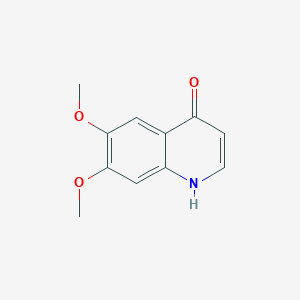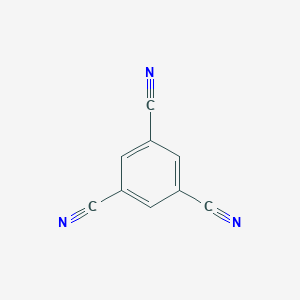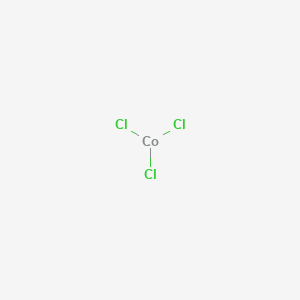
4-(三氟甲磺酰基)苯酚
描述
“4-(Trifluoromethylsulfonyl)phenol” is a chemical compound. It is a metabolite of the drug fluoxetine and has a role as a marine xenobiotic metabolite and a drug metabolite . It is a member of phenols and a member of (trifluoromethyl)benzenes .
Synthesis Analysis
A highly convenient strategy to convert phenols into the corresponding aryl triflates using a newly discovered reagent in the presence of a fluoride source has been reported . The reactions generally show very clean conversions within only a few minutes at room temperature . This novel reagent can be handled without any precautions to exclude air or moisture making this method highly convenient .
Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethylsulfonyl)phenol” is C7H5F3O3S . The average mass is 226.173 Da and the monoisotopic mass is 225.991150 Da .
Chemical Reactions Analysis
In 2010, a concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Physical And Chemical Properties Analysis
The density of “4-(Trifluoromethylsulfonyl)phenol” is 1.5±0.1 g/cm3 . The boiling point is 312.0±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 142.5±27.9 °C . The index of refraction is 1.488 . The molar refractivity is 42.1±0.4 cm3 .
科学研究应用
Organic Synthesis
4-(Trifluoromethylsulfonyl)phenol is often used in organic synthesis due to its unique chemical properties . Its trifluoromethyl group can act as a good leaving group, making it useful in various substitution reactions .
Trifluoromethylation Agent
This compound can serve as a nucleophilic trifluoromethylating agent . This means it can introduce a trifluoromethyl group into other molecules, which is a common requirement in the synthesis of many pharmaceuticals and agrochemicals .
Radical Precursor
Interestingly, 4-(Trifluoromethylsulfonyl)phenol can also act as a trifluoromethyl radical precursor . This allows it to participate in reactions involving single electron transfer (SET), which are common in photoredox catalysis .
Photocatalysis
In line with its role as a radical precursor, this compound can be used in photocatalytic reactions . For example, it has been used in the visible-light-promoted trifluoromethylation of thiophenols .
作用机制
Target of Action
It is known that the compound acts as a nucleophilic trifluoromethylating agent .
Mode of Action
4-(Trifluoromethylsulfonyl)phenol acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The compound’s role as a trifluoromethyl radical precursor suggests it may influence pathways involving trifluoromethylation .
Result of Action
Its role as a trifluoromethyl radical precursor suggests it may contribute to the trifluoromethylation of thiophenols .
Action Environment
Its ability to undergo an intramolecular set reaction under visible light irradiation suggests that light exposure may play a role in its activity .
安全和危害
“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)phenol | |
CAS RN |
432-84-8 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?
A1: The research proposes a novel multi-step synthesis of 4-(Trifluoromethylsulfonyl)phenol starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)
